molecular formula C12H19NO B12534295 N-(Prop-2-en-1-yl)nona-2,6-dienamide CAS No. 767329-58-8

N-(Prop-2-en-1-yl)nona-2,6-dienamide

Cat. No.: B12534295
CAS No.: 767329-58-8
M. Wt: 193.28 g/mol
InChI Key: PETZCDYBWFPFAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Prop-2-en-1-yl)nona-2,6-dienamide is a chemical compound characterized by its unique structure, which includes a prop-2-en-1-yl group attached to a nona-2,6-dienamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Prop-2-en-1-yl)nona-2,6-dienamide typically involves the reaction of prop-2-en-1-ylamine with nona-2,6-dienoic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to control the reaction parameters. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(Prop-2-en-1-yl)nona-2,6-dienamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as thionyl chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(Prop-2-en-1-yl)nona-2,6-dienamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(Prop-2-en-1-yl)nona-2,6-dienamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(Prop-2-en-1-yl)acetamide
  • N-(Prop-2-en-1-yl)hydrazinecarbothioamide
  • N-(Prop-2-en-1-yl)pyrid-2-ylmethylidenehydrazinecarboselenoamide

Uniqueness

N-(Prop-2-en-1-yl)nona-2,6-dienamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.

Properties

CAS No.

767329-58-8

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

N-prop-2-enylnona-2,6-dienamide

InChI

InChI=1S/C12H19NO/c1-3-5-6-7-8-9-10-12(14)13-11-4-2/h4-6,9-10H,2-3,7-8,11H2,1H3,(H,13,14)

InChI Key

PETZCDYBWFPFAO-UHFFFAOYSA-N

Canonical SMILES

CCC=CCCC=CC(=O)NCC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.